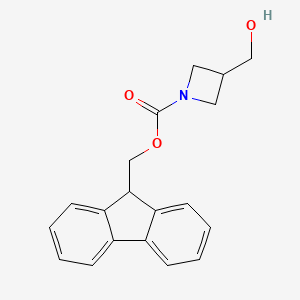
(9H-fluoren-9-yl)methyl 3-(hydroxymethyl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-fluoren-9-yl)methyl 3-(hydroxymethyl)azetidine-1-carboxylate is a complex organic compound that features a fluorenyl group attached to an azetidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl 3-(hydroxymethyl)azetidine-1-carboxylate typically involves multiple steps. One common approach is to start with the fluorenyl group, which can be synthesized through the oxidation of 9H-fluorene. The azetidine ring can be introduced through a cyclization reaction involving appropriate precursors. The final step involves the esterification of the azetidine ring with the fluorenyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(9H-fluoren-9-yl)methyl 3-(hydroxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
(9H-fluoren-9-yl)methyl 3-(hydroxymethyl)azetidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of (9H-fluoren-9-yl)methyl 3-(hydroxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, affecting gene expression and cellular processes. The azetidine ring may interact with enzymes, inhibiting their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Shares the fluorenyl group but differs in the rest of the structure.
5-(Hydroxymethyl)furfural: Similar in having a hydroxymethyl group but differs in the core structure.
Uniqueness
(9H-fluoren-9-yl)methyl 3-(hydroxymethyl)azetidine-1-carboxylate is unique due to its combination of a fluorenyl group and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
属性
分子式 |
C19H19NO3 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl 3-(hydroxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C19H19NO3/c21-11-13-9-20(10-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,21H,9-12H2 |
InChI 键 |
GVSBMOPBWZHBDP-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(bromomethyl)-3-(3-methoxypropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15298137.png)
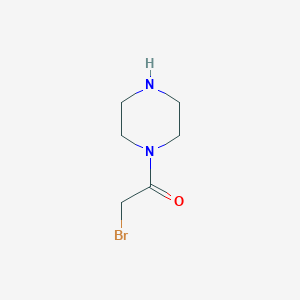
![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B15298140.png)
![tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate](/img/structure/B15298144.png)
![tert-butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate](/img/structure/B15298163.png)

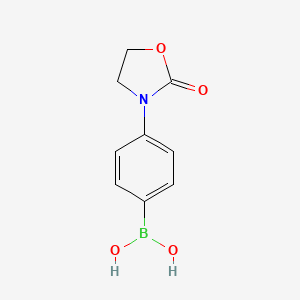

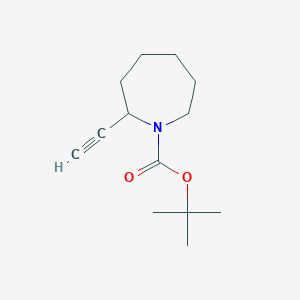
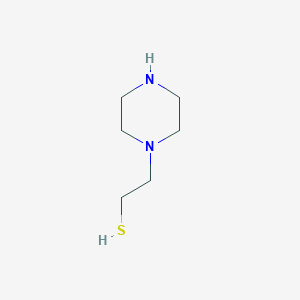
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15298197.png)


![tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate](/img/structure/B15298215.png)
